1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile
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Overview
Description
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is a complex organic compound that features a pyrrolidine ring and a piperidine ring
Mechanism of Action
Target of Action
It is known that piperidine derivatives, an important class of heterocyclic compounds, possess a wide range of biological action, and their fragments are contained in the composition of numerous drugs .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the pyrrolidine ring through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as 1-(2-oxopyrrolidine-3-carbonyl)piperidine.
Piperidine derivatives: Compounds with similar piperidine rings, such as 1-(4-cyanopiperidine-3-carbonyl)pyrrolidine.
Uniqueness
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is unique due to the presence of both pyrrolidine and piperidine rings, as well as the tert-butyl and carbonitrile groups. This combination of structural features provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)11-9-17-13(19)12(11)14(20)18-6-4-10(8-16)5-7-18/h10-12H,4-7,9H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICXVRPJIAAHKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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